

Application Notes & Protocols: Formulation and Preparation of Cefquinome Sulfate Injectable Suspension

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cefquinome sulfate*

Cat. No.: *B1141994*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Cefquinome sulfate** is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use.^{[1][2]} It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, acting through the inhibition of bacterial cell wall synthesis.^{[3][4]} Its efficacy is enhanced by its high stability against many β -lactamase enzymes.^{[5][6]} The development of a stable, effective, and safe injectable suspension is critical for its clinical application in treating conditions such as bovine respiratory disease (BRD) and mastitis.^{[3][7]} This document provides detailed notes on the formulation components, manufacturing processes, and quality control protocols for developing a **Cefquinome sulfate** injectable suspension.

Formulation Components and Considerations

The formulation of an oily injectable suspension requires careful selection of excipients to ensure product stability, syringeability, and bioavailability. The key components and their functions are outlined below.

- Active Pharmaceutical Ingredient (API): **Cefquinome Sulfate** is the active drug. For suspensions, the particle size of the API is critical and should be controlled, with a target of 90% of particles being $\leq 20 \mu\text{m}$ to ensure good suspendability and avoid irritation.^[8]

- Dispersion Medium / Vehicle: An oily vehicle is used to suspend the API for sustained release. Common vehicles include ethyl oleate, medium-chain triglycerides (MCT), soybean oil, and white oil.[8][9] Combinations of these oils can be optimized to achieve the desired viscosity and release profile.[10]
- Suspending Agent: These agents increase the viscosity of the vehicle to slow down the sedimentation of API particles. Options include hydrogenated castor oil, glyceryl monostearate, and aluminum stearate.[3][8][11] Surfactants can also serve this function.[8]
- Wetting Agent / Stabilizer: These facilitate the dispersion of the hydrophobic API particles within the oily vehicle. Examples include Span 85, Labrasol®, and sorbitan esters.[8][11][12]
- Antioxidant: Antioxidants are included to prevent the oxidative degradation of the API and the oily vehicle, thereby improving the shelf-life of the product. Common choices are Dibutylhydroxytoluene (BHT) and Vitamin E.[8][9][11]

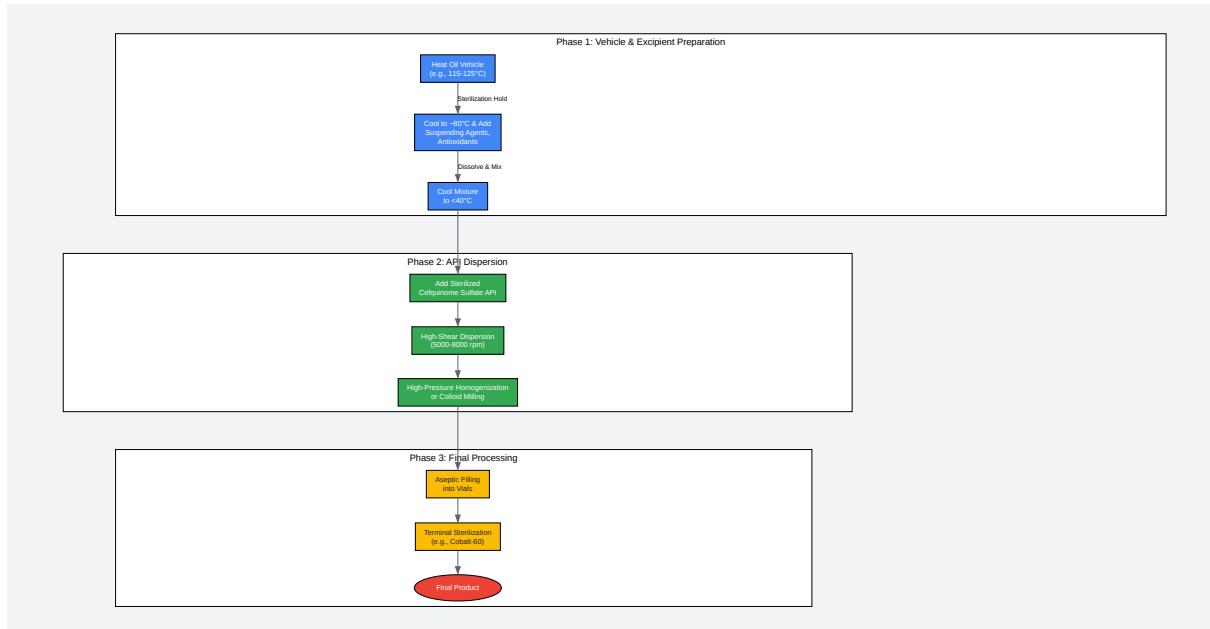
Table 1: Example Formulations for Cefquinome Sulfate Injectable Suspension

Component	Formulation 1[8]	Formulation 2[9]	Formulation 3 (Sustained-Release)[11]
API	Cefquinome Sulfate: 2.5% (w/v)	Cefquinome Sulfate: 1-2.5% (w/v)	Cefquinome Sulfate (Concentration not specified)
Vehicle	Solvent for injection (e.g., Soybean Oil, Ethyl Oleate, MCT)	Esters solvent or injection oil (e.g., Ethyl Oleate)	Ethyl Oleate for injection
Suspending Agent	Glyceryl Monostearate, Span 83, etc.: 1-3% (w/v)	-	Hydrogenated Castor Oil: 0.5-2.5%
Wetting Agent/Stabilizer	-	-	Span 85: 0.5-1%
Antioxidant	Vitamin E: 0.1-0.3% (w/v)	Vitamin E: 0.15-0.3% (w/v)	Dibutylhydroxytoluene (BHT): 0.5-1%
Total Volume	100%	100%	100%

Manufacturing Process and Protocols

The preparation of **Cefquinome sulfate** suspension involves several key steps aimed at achieving a sterile, stable, and homogenous product.

Protocol 1: General Manufacturing via High-Shear Homogenization


This protocol is based on common methods described for preparing oily suspensions.[8][9]

- Vehicle Preparation: Heat the selected oil vehicle (e.g., ethyl oleate) to 115-125°C in a high-shear homogenizer and hold for 4-6 hours for sterilization.[9]
- Excipient Addition: Cool the oil to approximately 80°C. Add the suspending agent (e.g., hydrogenated castor oil), wetting agent (e.g., Span 85), and antioxidant (e.g., BHT). Stir for

30 minutes until all components are completely dissolved and uniformly mixed.[11]

- Cooling: Cool the mixture to below 40°C.[9]
- API Dispersion: Add the previously sterilized **Cefquinome sulfate** micropowder to the cooled vehicle mixture.[9]
- Homogenization: Disperse the API at a high speed (5000-8000 rpm) until it is evenly distributed.[9] Further reduce particle size and ensure uniformity by passing the suspension through a high-pressure homogenizer (e.g., at 1200 bar) or a colloid mill for 15-20 minutes. [9][11]
- Aseptic Filling: Aseptically fill the final suspension into sterile vials.
- Terminal Sterilization (Optional): If aseptic processing is not sufficient, terminal sterilization using methods like cobalt-60 irradiation for 5-6 hours can be employed.[9]

Manufacturing Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the manufacturing of **Cefquinome sulfate** injectable suspension.

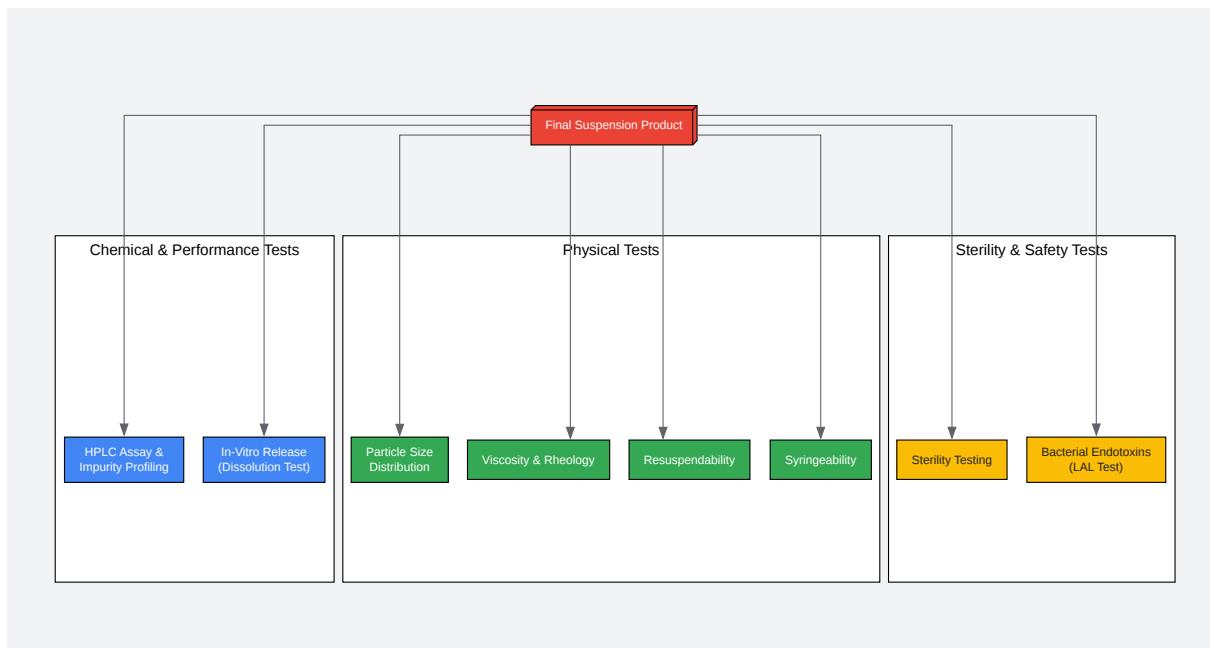
Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the safety, efficacy, and stability of the final product.[13] Key analytical tests include API quantification, in vitro release studies, and physical characterization.

Protocol 2: Quantification of Cefquinome Sulfate by HPLC

This protocol is adapted from validated methods for determining **Cefquinome sulfate** concentration in pharmaceutical preparations.[12][14][15]

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size).[12]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Common examples include:
 - 0.1% formic acid in water: acetonitrile (90:10, v/v).[12]
 - 0.02 M phosphate buffer (pH 7.0): acetonitrile (90:10, v/v).[14][16]
- Flow Rate: 1.0 mL/min.[12][14]
- Column Temperature: 30°C.[12]
- Detection Wavelength: 268 nm or 270 nm.[12][14][15]
- Injection Volume: 20 μ L.[12]
- Sample Preparation: Accurately weigh a portion of the suspension, dissolve and dilute it in a suitable solvent to a known concentration within the linear range of the calibration curve. Filter the sample through a 0.22 μ m filter before injection.
- Quantification: Calculate the concentration of **Cefquinome sulfate** in the sample by comparing its peak area to a standard curve prepared from a reference standard.


Protocol 3: In Vitro Release Study

This method evaluates the drug release rate from the suspension, providing insights into its potential in vivo performance.[12]

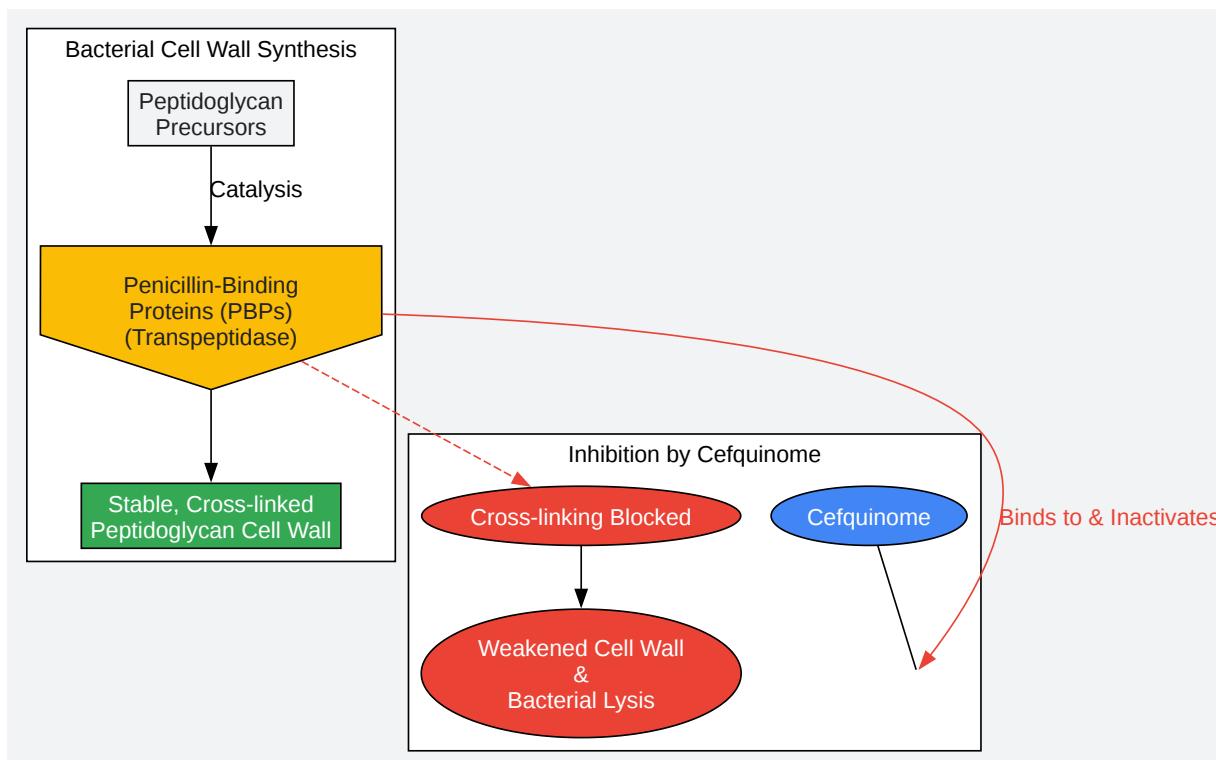
- Apparatus: USP Dissolution Apparatus 2 (Paddle).
- Dissolution Medium: 500 mL of phosphate buffer (pH 7.4) containing 0.05% Tween 80 to ensure sink conditions.[12]
- Temperature: 37 \pm 0.5°C.[12]

- Paddle Speed: 75 rpm.[[12](#)]
- Procedure:
 - Place a known amount of the **Cefquinome sulfate** suspension (e.g., containing 25 mg of Cefquinome) into the dissolution vessel.
 - Withdraw samples (e.g., 1 mL) at predetermined time points (e.g., 3, 5, 10, 20, 30, 45, 60 minutes).[[12](#)]
 - Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
 - Filter the samples through a 0.22 μ m filter.
 - Analyze the filtrate for Cefquinome concentration using the validated HPLC method described in Protocol 2.
 - Calculate the cumulative percentage of drug released over time.

Quality Control Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Key quality control tests for **Cefquinome sulfate** injectable suspension.


Mechanism of Action

Cefquinome, like other β -lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

The primary target of Cefquinome is the family of Penicillin-Binding Proteins (PBPs).[17] PBPs are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefquinome blocks the cross-linking of peptidoglycan chains.[4][17] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[17] Cefquinome's structure makes it highly

resistant to hydrolysis by many β -lactamase enzymes, allowing it to remain active against bacteria that can inactivate other cephalosporins.[6]

Cefquinome Mechanism of Action Diagram

[Click to download full resolution via product page](#)

Caption: Cefquinome inhibits bacterial cell wall synthesis by inactivating PBPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of Cefquinome Sulfate Proliposome and its Pharmacokinetics in Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Activity of Cefquinome against Escherichia coli in the Thighs of Neutropenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.health.europa.eu [medicines.health.europa.eu]
- 4. Cefquinome Sulfate (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. Cefquinome - Wikipedia [en.wikipedia.org]
- 6. Antibacterial activities in vitro and in vivo and pharmacokinetics of cefquinome (HR 111V), a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advacarepharma.com [advacarepharma.com]
- 8. CN104473868A - Cefquinome sulfate suspension injection and preparation method thereof - Google Patents [patents.google.com]
- 9. CN101987100A - Method for preparing Cefquinome sulfate suspension injection - Google Patents [patents.google.com]
- 10. Cefquinome sulfate oil suspension and preparation method thereof - Eureka | Patents [eureka.patsnap.com]
- 11. CN112569186A - Preparation method and application of cefquinome sulfate sustained-release suspension injection - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. researchgate.net [researchgate.net]
- 15. Stability of Ceftiofur Sodium and Cefquinome Sulphate in Intravenous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]

- 17. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Formulation and Preparation of Cefquinome Sulfate Injectable Suspension]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141994#formulation-and-preparation-of-cefquinome-sulfate-for-injectable-suspension>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com